6-(tert-Butyl)indoline-2,3-dione
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Overview
Description
6-(tert-Butyl)indoline-2,3-dione is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the tert-butyl group at the 6th position can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)indoline-2,3-dione typically involves the following steps:
Starting Material: The synthesis often begins with indoline or its derivatives.
tert-Butylation: Introduction of the tert-butyl group at the 6th position can be achieved using tert-butyl halides in the presence of a base.
Oxidation: The indoline is then oxidized to form the indoline-2,3-dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinonoid structures.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydroindolines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)indoline-2,3-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular pathways. The tert-butyl group could affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
6-Methylindoline-2,3-dione: Similar structure but with a methyl group instead of tert-butyl.
6-Phenylindoline-2,3-dione: Contains a phenyl group, which can influence its chemical properties and applications.
Uniqueness
The presence of the tert-butyl group in 6-(tert-Butyl)indoline-2,3-dione can enhance its stability and alter its reactivity compared to other indoline-2,3-dione derivatives. This can make it more suitable for specific applications in synthesis and biological studies.
Properties
CAS No. |
388628-10-2 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-tert-butyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-8-9(6-7)13-11(15)10(8)14/h4-6H,1-3H3,(H,13,14,15) |
InChI Key |
ZWBXAOPNGYGYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=O)N2 |
Origin of Product |
United States |
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